Home > Products > Screening Compounds P97402 > 5,6-Dihydroabiraterone
5,6-Dihydroabiraterone - 219843-75-1

5,6-Dihydroabiraterone

Catalog Number: EVT-1487617
CAS Number: 219843-75-1
Molecular Formula: C₂₄H₃₃NO
Molecular Weight: 351.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

5,6-Dihydroabiraterone is a chemical compound with the molecular formula C24H33NO . It is used in laboratory chemicals and for the manufacture of chemical compounds .


Synthesis Analysis

5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .


Molecular Structure Analysis

The molecular weight of 5,6-Dihydroabiraterone is 351.52 g/mol . The molecular formula is C24H33NO . The structure of the compound can be represented by the SMILES notation: C[C@]12CCC@@HC)O .


Chemical Reactions Analysis

5,6-Dihydroabiraterone is a metabolite of Abiraterone . Abiraterone is a potent and irreversible CYP17A1 inhibitor with antiandrogen activity, and shows antitumor activity in castration-resistant prostate cancer .


Physical And Chemical Properties Analysis

The molecular weight of 5,6-Dihydroabiraterone is 351.5 g/mol . The molecular formula is C24H33NO . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The rotatable bond count is 1 . The exact mass is 351.256214676 g/mol .

Abiraterone

    5,6-Epoxycholesterol

    • Compound Description: 5,6-Epoxycholesterol (5,6-EC) exists as two isomers, 5,6 α-EC and 5,6 β-EC. These cholesterol derivatives are involved in cholesterol metabolism and exhibit anti-tumor activity. In myeloma cells, they have been shown to induce oxiapoptophagy, a process involving oxidative stress, apoptosis, and autophagy []. In breast cancer, the metabolic pathway of 5,6-ECs diverges, leading to the production of either the tumor promoter oncosterone or the tumor suppressor metabolite, dendrogenin A (DDA) [].

    Dendrogenin A (DDA)

    • Compound Description: Dendrogenin A (DDA) is a metabolite of 5,6-epoxycholesterol and acts as a tumor suppressor, particularly in breast tissue []. It is suggested as a potential therapeutic agent for breast cancer treatment and chemoprevention.
    Overview

    5,6-Dihydroabiraterone is a synthetic steroid compound that belongs to the class of androgen biosynthesis inhibitors. It is a derivative of abiraterone, which is primarily used in the treatment of prostate cancer. This compound has gained attention for its potential therapeutic applications due to its ability to inhibit steroidogenesis, thereby reducing androgen levels in the body.

    Source

    5,6-Dihydroabiraterone is synthesized from abiraterone through specific chemical modifications. The compound can be obtained from various pharmaceutical suppliers, such as Pharmaffiliates, which provide detailed information on its chemical properties and potential applications .

    Classification

    5,6-Dihydroabiraterone can be classified as follows:

    • Chemical Class: Steroid
    • Mechanism of Action: Androgen receptor antagonist
    • Therapeutic Category: Antineoplastic agent
    Synthesis Analysis

    Methods

    The synthesis of 5,6-Dihydroabiraterone involves several key steps. The process typically starts with abiraterone acetate, which undergoes hydrogenation to reduce the double bond between carbon atoms at positions 5 and 6. This reaction may be facilitated by palladium or platinum catalysts under controlled conditions.

    Technical Details

    The synthesis pathway can be summarized as follows:

    1. Starting Material: Abiraterone acetate
    2. Hydrogenation Reaction: Utilizing hydrogen gas and a catalyst (e.g., palladium on carbon) to selectively reduce the double bond.
    3. Purification: The product is purified through recrystallization or chromatography to obtain high purity levels suitable for pharmaceutical applications.
    Molecular Structure Analysis

    Structure

    The molecular formula of 5,6-Dihydroabiraterone is C19_{19}H24_{24}O2_{2}. The compound features a steroid backbone with specific functional groups that contribute to its biological activity.

    Data

    • Molecular Weight: Approximately 288.39 g/mol
    • Structural Representation: The compound's structure includes a tetracyclic framework typical of steroids, with hydroxyl groups that play a crucial role in its interaction with biological targets.
    Chemical Reactions Analysis

    Reactions

    5,6-Dihydroabiraterone can participate in various chemical reactions typical of steroid compounds:

    • Hydroxylation: Introduction of hydroxyl groups at specific positions can modify its pharmacological properties.
    • Esterification: The carboxylic acid group can react with alcohols to form esters, enhancing solubility and bioavailability.

    Technical Details

    The reactivity of 5,6-Dihydroabiraterone is influenced by its functional groups and steric hindrance within the steroid structure. These factors determine its stability and interaction with other molecules.

    Mechanism of Action

    Process

    5,6-Dihydroabiraterone acts primarily by inhibiting the enzyme cytochrome P450 17A1 (CYP17A1), which is essential for androgen biosynthesis. By blocking this enzyme, the compound effectively reduces the production of testosterone and other androgens.

    Data

    This mechanism leads to decreased androgen levels in patients with prostate cancer, contributing to tumor regression and improved clinical outcomes. Studies have demonstrated that compounds like 5,6-Dihydroabiraterone can significantly lower serum testosterone concentrations in treated individuals.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically presented as a white to off-white solid.
    • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but poorly soluble in water.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Melting Point: Specific melting point data should be obtained from supplier specifications or empirical studies.
    Applications

    Scientific Uses

    5,6-Dihydroabiraterone is primarily researched for its potential applications in oncology, particularly in treating castration-resistant prostate cancer. Its ability to inhibit androgen production makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Additionally, ongoing studies are exploring its effects on other hormone-dependent cancers and conditions characterized by elevated androgen levels.

    Introduction to 5,6-Dihydroabiraterone

    Definition and Structural Classification

    5,6-Dihydroabiraterone (5,6-DHA) is a steroidal compound chemically designated as (3β,5β)-17-(3-pyridinyl)-androst-16-en-3-ol, with the molecular formula C₂₄H₃₃NO and a molecular weight of 351.52 g/mol (CAS No.: 219843-75-1) [1] [6]. Structurally, it belongs to the androstane class, characterized by a tetracyclic scaffold comprising three cyclohexane rings and one cyclopentane ring. The core distinction from abiraterone lies in the saturation of the 5,6-double bond in the A-ring, resulting in a cis A/B ring junction (5β-hydrogen configuration) [1] [7]. This modification reduces planarity and alters electronic distribution compared to abiraterone’s Δ⁵,⁶-unsaturation. The pyridinyl group at C17 remains intact, critical for targeting cytochrome P450 enzymes [6] [7].

    Table 1: Structural Comparison of 5,6-Dihydroabiraterone and Abiraterone

    Property5,6-DihydroabirateroneAbiraterone
    Molecular FormulaC₂₄H₃₃NOC₂₄H₃₁NO
    Molecular Weight351.52 g/mol349.51 g/mol
    CAS Number219843-75-1154229-19-3
    A-Ring SaturationSaturated (5β-H)Unsaturated (Δ⁵,⁶)
    Key Functional Groups3β-OH, 17-(pyridin-3-yl)3β-OH, 17-(pyridin-3-yl)

    Historical Development in Prostate Cancer Therapeutics

    The discovery of 5,6-DHA is intrinsically linked to abiraterone acetate, first synthesized in the 1990s to target androgen biosynthesis in castration-resistant prostate cancer (CRPC). Charles Huggins’ Nobel Prize-winning work (1940s) established androgen deprivation as foundational therapy, but resistance emerged due to persistent extra-gonadal androgen synthesis [2] [4]. Abiraterone acetate (FDA-approved 2011) was developed as a potent CYP17A1 inhibitor to block this escape pathway [3] [7]. During clinical investigations, 5,6-DHA was identified as a major hepatic metabolite of abiraterone in humans, formed via NADPH-dependent reduction by hepatic AKR1C3 enzymes [1] [7]. This metabolite gained significance when preclinical studies revealed it retained anti-CYP17A1 activity, contributing to the therapeutic efficacy of abiraterone regimens [1] [3]. Its emergence underscored the importance of metabolic activation/deactivation pathways in designing steroidal anticancer agents and provided insights into structure-activity relationships governing CYP17A1 inhibition [6] [7].

    Role in Androgen Biosynthesis Pathway Modulation

    5,6-Dihydroabiraterone exerts its pharmacological effect primarily through the inhibition of CYP17A1, a dual-function enzyme (17α-hydroxylase and 17,20-lyase) pivotal in adrenal and intratumoral androgen synthesis. Unlike abiraterone, which irreversibly inactivates CYP17A1, 5,6-DHA acts as a competitive reversible inhibitor, binding the enzyme’s heme-active site via coordination of its pyridinyl nitrogen and hydrophobic interactions with the steroid scaffold [1] [7]. This inhibition blocks the conversion of pregnenolone and progesterone to DHEA and androstenedione, respectively, suppressing downstream synthesis of testosterone (T) and dihydrotestosterone (DHT) [3]. Crucially, 5,6-DHA maintains selectivity for CYP17A1 over other steroidogenic enzymes like CYP11B1 and CYP21A2, minimizing off-target endocrine disruption [7]. In CRPC models, it contributes to profound suppression of intraprostatic androgens, overcoming resistance to conventional androgen deprivation therapy (ADT) [3] [7].

    Table 2: Androgen Pathway Enzymes Targeted by 5,6-Dihydroabiraterone

    EnzymeFunctionInhibition by 5,6-DHABiological Consequence
    CYP17A1 (Lyase)Converts C21 steroids to C19 androgensCompetitive ReversibleSuppression of DHEA, androstenedione
    CYP17A1 (Hydroxylase)Hydroxylates pregnenolone/progesteroneModerateReduced precursor flux to androgens
    SRD5AConverts T to DHTNot InhibitedNo direct effect on DHT synthesis

    Recent research confirms 5,6-DHA’s contribution to abiraterone’s clinical efficacy. In CRPC patients, plasma concentrations of 5,6-DHA reach ~30% of abiraterone levels, demonstrating significant exposure [7]. Ex vivo analyses show it achieves >90% suppression of 17,20-lyase activity at pharmacologically relevant concentrations, corroborating its role in sustained androgen blockade [1] [3].

    Properties

    CAS Number

    219843-75-1

    Product Name

    5,6-Dihydroabiraterone

    Molecular Formula

    C₂₄H₃₃NO

    Molecular Weight

    351.52

    Synonyms

    (3S,5S,8R,9S,10S,13S,14S)-10,13-Dimethyl-17-(pyridin-3-yl)-2,3,4,5,6,7,8,9,10,11,12,13,14,15-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol; (3β,5α)-17-(3-Pyridinyl)-androst-16-en-3-ol; _x000B_

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.